molecular formula C18H16O7 B1683744 Usnic acid CAS No. 125-46-2

Usnic acid

Katalognummer: B1683744
CAS-Nummer: 125-46-2
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: WEYVVCKOOFYHRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Usninsäure-(+) ist ein natürlich vorkommendes Dibenzofuran-Derivat, das für seine bedeutenden biologischen Aktivitäten bekannt ist. Es ist ein Sekundärmetabolit, der von Flechten produziert wird, und wurde für seine antimikrobiellen, antitumoralen, antiviralen und antiparasitären Eigenschaften untersucht . Die Verbindung wird auch als (+)-Usninsäure bezeichnet und hat die Summenformel C18H16O7 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Usninsäure-(+) umfasst mehrere Schritte, beginnend mit einfachen aromatischen Verbindungen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um den Dibenzofuran-Kern zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Säuren oder Basen als Katalysatoren und hohe Temperaturen, um den Cyclisierungsprozess zu fördern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Usninsäure-(+) beinhaltet oft die Extraktion aus Flechtenarten wie Usnea barbata. Der Extraktionsprozess umfasst die Lösungsmittelextraktion mit organischen Lösungsmitteln wie Aceton oder Ethanol, gefolgt von der Reinigung durch Kristallisation oder Chromatographie . Diese Methode gewährleistet die Isolierung von hochreiner Usninsäure-(+) für verschiedene Anwendungen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of usniacin-(+) involves several steps, starting from simple aromatic compounds. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dibenzofuran core. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of usniacin-(+) often involves the extraction from lichen species such as Usnea barbata. The extraction process includes solvent extraction using organic solvents like acetone or ethanol, followed by purification through crystallization or chromatography . This method ensures the isolation of high-purity usniacin-(+) for various applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Usninsäure-(+) durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschte Umwandlung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von Usninsäure-(+), die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antibacterial Properties

Usnic acid exhibits potent antibacterial activity against a range of Gram-positive bacteria. Research indicates that it inhibits RNA and DNA synthesis in bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative bacteria like Escherichia coli . The compound's mechanism of action involves the disruption of transcription processes, leading to growth inhibition at low concentrations .

2. Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2. This compound and its derivatives have demonstrated inhibitory effects on various strains of the virus, including Delta and Omicron variants. In vitro assays revealed that these compounds bind to critical viral proteins, suggesting a mechanism for their antiviral action .

3. Antifungal Effects

This compound has shown efficacy against fungal pathogens, including those responsible for skin infections. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes and inhibit growth at relatively low concentrations .

4. Anti-inflammatory and Antiparasitic Activities

This compound exhibits anti-inflammatory effects by modulating immune responses and reducing inflammatory markers . Additionally, it has been effective against parasitic infections, such as those caused by Trichomonas vaginalis, outperforming traditional treatments like metronidazole .

5. Anticancer Potential

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. Studies have reported IC50 values ranging from 0.16 to 6.0 μM for different cancer types, demonstrating its potential as a chemotherapeutic agent . Furthermore, structural modifications of this compound have enhanced its antiproliferative activity .

Toxicity Concerns

Despite its promising biological activities, this compound is associated with hepatotoxicity and other adverse effects when administered at high doses. Clinical trials have reported side effects such as elevated liver enzymes and gastrointestinal discomfort in patients treated with this compound for conditions like tuberculosis and chronic bronchitis . Therefore, careful consideration of dosage is crucial in therapeutic applications.

Comparative Efficacy Table

Activity Target Pathogen/Condition IC50/Effectiveness Reference
AntibacterialStaphylococcus aureus, Bacillus subtilisLow concentrations effective
AntiviralSARS-CoV-2 (Delta, Omicron)Significant inhibition observed
AntifungalVarious fungal pathogensEffective at low concentrations
Anti-inflammatoryInflammatory diseasesModulates immune response
AnticancerHuman cancer cell linesIC50: 0.16 - 6.0 μM

Case Studies

Case Study 1: this compound in Tuberculosis Treatment
A clinical trial involving 30 patients treated with this compound for tuberculosis reported an average treatment duration of 71 days. While some patients experienced side effects necessitating treatment pauses, the overall efficacy indicated potential for further exploration in tuberculosis therapy .

Case Study 2: this compound Derivatives Against Cancer
A series of synthesized this compound derivatives were tested for their antiproliferative effects on human hepatoma cells (HepG2). Results showed enhanced cytotoxicity compared to unmodified this compound, suggesting that structural modifications can improve therapeutic outcomes in cancer treatment .

Wirkmechanismus

The mechanism of action of usniacin-(+) involves its interaction with cellular components, leading to the disruption of essential biological processes. It targets specific enzymes and pathways, inhibiting their activity and leading to cell death in pathogens. The compound’s antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of bacteria .

Vergleich Mit ähnlichen Verbindungen

Usninsäure-(+) ist unter ähnlichen Verbindungen einzigartig aufgrund ihrer hohen Potenz und breiten Aktivitätsspektrum. Zu ähnlichen Verbindungen gehören:

Usninsäure-(+) zeichnet sich durch ihre höhere Potenz und ihr breiteres Spektrum an biologischen Aktivitäten im Vergleich zu diesen ähnlichen Verbindungen aus .

Biologische Aktivität

Usnic acid, a secondary metabolite derived from various lichen species, has garnered attention for its diverse biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and associated toxicity.

This compound is characterized by its unique dibenzofuran structure. Its biological activities are attributed to its ability to interact with cellular components, leading to various effects on microbial and cancer cells.

  • Antimicrobial Activity : this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It inhibits DNA and RNA synthesis, which is critical for bacterial growth. The compound does not significantly affect Gram-negative bacteria like Escherichia coli, indicating a selective action mechanism .
  • Antifungal Activity : Research indicates that this compound possesses antifungal properties effective against various fungal pathogens. Its mechanism involves disrupting fungal cell membranes and inhibiting ergosterol biosynthesis .
  • Antiproliferative Effects : this compound has demonstrated cytotoxic effects on several cancer cell lines. For instance, it has shown an IC50 value of 2.1 µM against human colorectal cancer HT-29 cells and 10 µM against K562 chronic myeloid leukemia cells . The compound induces apoptosis through the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been extensively studied. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The inhibition of NF-κB signaling pathway plays a crucial role in mediating these effects .

Table 1: Summary of Biological Activities of this compound

Activity Target Mechanism IC50 Value
AntibacterialStaphylococcus aureusInhibition of DNA/RNA synthesisLow µM
AntifungalVarious fungiDisruption of cell membranesNot specified
AntiproliferativeHT-29 (colorectal cancer)Induction of apoptosis2.1 µM
K562 (leukemia)Cell cycle arrest10 µM
Anti-inflammatoryRAW264.7 macrophagesInhibition of NF-κB signalingNot specified

Case Studies

  • Tuberculosis Treatment : A clinical study in China investigated the efficacy of this compound in treating tuberculosis, where patients received 90 mg/day for an average duration of 71 days. Results indicated some improvement in symptoms; however, side effects such as elevated liver enzymes were reported .
  • Cognitive Enhancement in Alzheimer's Models : In animal models of Alzheimer's disease, this compound derivatives showed promise in enhancing cognitive performance by reducing neuroinflammation and tau protein aggregation .

Toxicity and Safety Concerns

Despite its therapeutic potential, this compound's use is associated with hepatotoxicity. Reports have documented cases of liver failure linked to dietary supplements containing this compound, necessitating caution in its application . Adverse effects include gastrointestinal disturbances and elevated liver enzymes, which have been observed in clinical studies .

Eigenschaften

IUPAC Name

2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYVVCKOOFYHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7562-61-0, 125-46-2
Record name (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name USNIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Usnic acid
Reactant of Route 2
Usnic acid
Reactant of Route 3
Usnic acid
Reactant of Route 4
Usnic acid
Reactant of Route 5
Usnic acid
Reactant of Route 6
Usnic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.